Ethyl diphenylphosphinite

Catalog No.
S703533
CAS No.
719-80-2
M.F
C14H15OP
M. Wt
230.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diphenylphosphinite

CAS Number

719-80-2

Product Name

Ethyl diphenylphosphinite

IUPAC Name

ethoxy(diphenyl)phosphane

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

InChI

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

JCRCPEDXAHDCAJ-UHFFFAOYSA-N

SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Ethoxydiphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl diphenylphosphinite (CAS 719-80-2) is a highly versatile organophosphorus reagent and ligand that bridges the steric and electronic profiles of traditional triarylphosphines and trialkyl phosphites. In industrial and advanced laboratory settings, it is primarily procured as a tunable π-acceptor ligand for transition-metal catalysis and as a highly reactive precursor in Michaelis-Arbuzov transformations. Its distinct phosphorus-oxygen bond and specific electron-donating characteristics make it an essential reagent for radical-mediated desulfurization, the high-yield synthesis of complex pharmaceutical bisphosphonates, and the phase-controlled production of metal phosphide nanocrystals [1].

Generic substitution of ethyl diphenylphosphinite with baseline organophosphorus compounds like triphenylphosphine (PPh3) or triethyl phosphite (P(OEt)3) frequently results in process failure or severe off-target reactivity. In radical desulfurization workflows, standard phosphites exhibit slower sulfur-atom transfer kinetics, leading to competitive alkene trapping rather than the desired oxidative sulfurization[1]. Furthermore, in transition-metal catalysis and nanocrystal synthesis, replacing the ethoxy group with a phenyl group (as in PPh3) fundamentally alters the Tolman Electronic Parameter (TEP), which shifts the metal-ligand backbonding dynamics and completely changes the thermodynamic phase of the resulting material [2].

Superior Sulfur-Atom Transfer (SAT) Kinetics in Radical Desulfurization

In competitive trapping experiments involving 1-butanethiyl radicals and styrene, the choice of phosphorus reagent dictates the primary reaction pathway. When equimolar triethyl phosphite is used, the radical is exclusively trapped by styrene. In contrast, substituting with ethyl diphenylphosphinite—a significantly faster S-atom acceptor—shifts the pathway entirely, resulting in oxidative sulfurization as the major product [1].

Evidence DimensionPrimary reaction pathway in competitive radical trapping
Target Compound DataEthyl diphenylphosphinite: Yields oxidative sulfurization as the major product
Comparator Or BaselineTriethyl phosphite: Yields exclusive alkene (styrene) trapping
Quantified DifferenceComplete pathway inversion from alkene trapping to oxidative sulfurization due to accelerated SAT kinetics
Conditions1-butanethiyl radical in competition with styrene and equimolar phosphorus reagent

Procurement of this specific phosphinite is essential for driving high-yield desulfurization in complex molecular syntheses where competing radical traps are present.

Electronic Tuning for Phase-Controlled Nanocrystal Synthesis

The electronic properties of the coordinating ligand strictly control the crystalline phase of nickel-based nanocrystals. Replacing a single phenyl group of triphenylphosphine with an ethoxy group to form ethyl diphenylphosphinite significantly increases the Tolman Electronic Parameter (TEP) to 2071.6 cm⁻¹. This electronic shift directly drives the thermodynamic formation of specific Ni5P2 nanocrystals, whereas ligands with different TEPs yield pure Ni or alternate phosphide phases [1].

Evidence DimensionTolman Electronic Parameter (TEP) and resulting nanocrystal phase
Target Compound DataEthyl diphenylphosphinite: TEP = 2071.6 cm⁻¹, yields Ni5P2 nanocrystals
Comparator Or BaselineTriphenylphosphine (PPh3): Lower TEP (~2068.9 cm⁻¹), yields alternate Ni phases
Quantified DifferenceTEP increase to 2071.6 cm⁻¹ strictly dictates the formation of the Ni5P2 crystalline phase
ConditionsThermal decomposition synthesis of Ni-based nanocrystals

Critical for materials science procurement where precise phase control of catalytic or magnetic metal phosphide nanomaterials is required.

High-Conversion Arbuzov Reactivity for Asymmetric Bisphosphonates

In the synthesis of asymmetric phosphonate-phosphine oxides via the Michaelis-Arbuzov reaction, ethyl diphenylphosphinite demonstrates exceptional reactivity. When reacted with α-chlorobenzylphosphonates at 135 °C, ethyl diphenylphosphinite achieved a 90% conversion rate to the target mixed phosphonate-phosphine oxide, outperforming less reactive trialkyl phosphites which often require harsher conditions or yield symmetric byproducts[1].

Evidence DimensionReaction conversion in Arbuzov synthesis of mixed oxides
Target Compound DataEthyl diphenylphosphinite: 90% conversion to asymmetric phosphonate-phosphine oxide
Comparator Or BaselineTrialkyl phosphites: Lower conversion to mixed species; prone to symmetric bisphosphonate formation
Quantified DifferenceAchieves 90% conversion to the highly specific asymmetric product
ConditionsReaction with α-chlorobenzylphosphonates at 135 °C

Ensures high yields and reduces purification bottlenecks when manufacturing complex bisphosphonate APIs and pharmaceutical intermediates.

Reagent for Rapid Radical Thiol Desulfurization

Due to its superior sulfur-atom transfer kinetics compared to standard trialkyl phosphites, ethyl diphenylphosphinite is the optimal reagent for desulfurizing complex small molecules and peptides. It effectively outcompetes side reactions, such as alkene trapping, ensuring high yields of the desired desulfurized products in advanced organic synthesis [1].

Ligand for Phase-Controlled Nickel Phosphide Nanomaterials

In materials science, the specific Tolman Electronic Parameter (TEP of 2071.6 cm⁻¹) of ethyl diphenylphosphinite makes it an essential ligand for synthesizing phase-pure Ni5P2 nanocrystals. It is procured specifically when precise electronic backbonding is required to dictate the thermodynamic phase of the resulting metal phosphide catalysts[2].

Precursor for Asymmetric Pharmaceutical Bisphosphonates

Ethyl diphenylphosphinite is highly valued in the pharmaceutical industry for its high-conversion Michaelis-Arbuzov reactivity. It is the preferred building block for synthesizing asymmetric phosphonate-phosphine oxides, which serve as critical intermediates in the development of novel cytotoxic agents and bone-disease therapeutics[3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (66.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

719-80-2

Wikipedia

Ethyl diphenylphosphinite

Dates

Last modified: 08-15-2023

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